molecular formula C14H13NO4 B14865161 5-(2,6-Dimethoxyphenyl)nicotinic acid

5-(2,6-Dimethoxyphenyl)nicotinic acid

Cat. No.: B14865161
M. Wt: 259.26 g/mol
InChI Key: MZABUXYOVZSNGI-UHFFFAOYSA-N
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Description

5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID is an organic compound with a complex structure that includes both pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine carboxylic acids and phenyl derivatives. Examples include:

Uniqueness

What sets 5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID apart is its unique combination of the pyridine and phenyl groups with methoxy substituents, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-18-11-4-3-5-12(19-2)13(11)9-6-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17)

InChI Key

MZABUXYOVZSNGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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